3-[1-(4-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
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Overview
Description
3-[1-(4-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a chemical compound with the molecular formula C14H13FN2O2 It is characterized by the presence of a fluorophenyl group, a piperidinone ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 4-fluorophenyl-substituted amine and a carbonyl compound. The reaction is typically carried out under acidic or basic conditions to facilitate cyclization.
Introduction of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor, such as cyanogen bromide or a similar reagent. This step often requires the presence of a base to deprotonate the intermediate and promote the nucleophilic attack.
Final Coupling Reaction: The final step involves coupling the piperidinone intermediate with a suitable electrophile, such as an acyl chloride or an ester, to form the desired this compound. This reaction is typically carried out under mild conditions to avoid decomposition of the intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
3-[1-(4-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-(4-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-[1-(4-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-2-oxopiperidine: Similar structure but lacks the nitrile group.
3-(4-Fluorophenyl)-2-oxopiperidine: Similar structure but with different substitution patterns.
4-Fluorophenylacetonitrile: Contains the fluorophenyl and nitrile groups but lacks the piperidinone ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13FN2O2 |
---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
3-[1-(4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C14H13FN2O2/c15-10-3-5-11(6-4-10)17-9-1-2-12(14(17)19)13(18)7-8-16/h3-6,12H,1-2,7,9H2 |
InChI Key |
QJFXFVVSZPZDTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC=C(C=C2)F)C(=O)CC#N |
Origin of Product |
United States |
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